molecular formula C17H25NO5 B12813751 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid

Cat. No.: B12813751
M. Wt: 323.4 g/mol
InChI Key: FYZBABHQLFFCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a phenylmethoxy group, and a pentanoic acid backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid typically involves multiple steps, starting with the protection of the amino group using the Boc group. This is followed by the introduction of the phenylmethoxy group and the formation of the pentanoic acid backbone. Common reagents used in these steps include tert-butyl chloroformate, phenylmethanol, and various carboxylic acid derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield. Industrial methods also focus on minimizing waste and reducing the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific pH levels .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, alcohols, and substituted amino acids. These products can be further utilized in different chemical and biological applications .

Scientific Research Applications

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and as a probe in drug discovery.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions. The phenylmethoxy group enhances the compound’s ability to interact with hydrophobic regions of proteins and enzymes, facilitating its use in biochemical assays and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
  • 3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
  • 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid

Uniqueness

Compared to these similar compounds, 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid stands out due to its unique combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in a wide range of chemical and biological applications .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-12(22-11-13-8-6-5-7-9-13)14(10-15(19)20)18-16(21)23-17(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZBABHQLFFCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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